molecular formula C25H27N5O2 B2880786 6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872842-82-5

6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2880786
CAS RN: 872842-82-5
M. Wt: 429.524
InChI Key: NLTXGNMBZUCJLF-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Phthalimides are usually synthesized by the condensation of a phthalic anhydride with primary amines . A new series of phthalimide derivatives were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent .


Molecular Structure Analysis

The molecular structure of phthalimides involves a fused ring system with two carbonyl groups attached to a nitrogen atom .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

Phthalimides are typically solid at room temperature and are characterized by the presence of carbonyl groups, which can participate in a variety of chemical reactions .

Future Directions

Given the biological activity of phthalimides, there is ongoing interest in developing new derivatives and understanding their properties and potential applications, particularly in the field of medicinal chemistry .

properties

CAS RN

872842-82-5

Product Name

6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H27N5O2/c1-3-18-11-13-20(14-12-18)28-16-17-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14H,3,7,10,15-17H2,1-2H3

InChI Key

NLTXGNMBZUCJLF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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